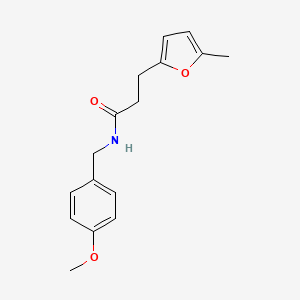

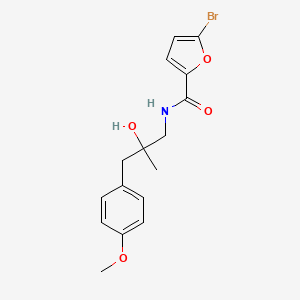

5-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)furan-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: This compound’s structural features offer potential for drug development. Researchers have explored its pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

Specific Applications:- Anti-Inflammatory Agents : The bromine substitution and furan ring contribute to anti-inflammatory activity. Scientists investigate its potential as a novel anti-inflammatory drug .

- Analgesics : The compound’s methoxyphenyl group may enhance analgesic properties. Researchers explore derivatives for pain management .

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor effects. Further research aims to optimize its efficacy and safety .

Organic Synthesis and Chemical Reactions

Overview: The bromine atom and furan ring make this compound valuable in synthetic chemistry. It participates in various reactions.

Specific Applications:- Stille Coupling : Researchers have employed it in the synthesis of ailanthoidol via Stille coupling reactions .

- Chromogenic Reagents : The compound forms chromogenic reagents, such as 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone, useful in analytical chemistry .

Biological Studies and Molecular Docking

Overview: The compound’s unique structure attracts attention in biological research.

Specific Applications:- Anti-HIV-1 Studies : Kasralikar et al. reported molecular docking studies of indolyl and oxochromenyl xanthenone derivatives, including this compound, as potential anti-HIV-1 agents .

Benzylic Position Reactions

Overview: The benzylic position is crucial in organic chemistry. This compound’s benzylic bromine offers interesting reactivity.

Specific Applications:- SN1 Pathway : The resonance-stabilized carbocation formed during benzylic halide reactions can lead to diverse products. Researchers explore its reactivity .

properties

IUPAC Name |

5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4/c1-16(20,9-11-3-5-12(21-2)6-4-11)10-18-15(19)13-7-8-14(17)22-13/h3-8,20H,9-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPOHTPQPRNXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=C(O2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2639063.png)